molecular formula C17H19FN8 B6467387 6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine CAS No. 2640904-06-7

6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

Cat. No.: B6467387
CAS No.: 2640904-06-7
M. Wt: 354.4 g/mol
InChI Key: LJZWEQBSJMCEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine is a potent and selective chemical probe for the investigation of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) signaling pathways. This compound exhibits high affinity and selectivity for DYRK1A, a kinase implicated in multiple critical cellular processes. Its primary research value lies in elucidating the role of DYRK1A in neurodegenerative diseases, such as Alzheimer's disease and Down syndrome, where its dysregulation is observed. Studies utilize this inhibitor to probe mechanisms of tau phosphorylation and amyloid-beta pathology. Furthermore, due to the involvement of DYRK1A in cell cycle control and apoptosis, this compound is a valuable tool in oncology research, particularly for exploring its effects on the survival and proliferation of certain cancer cell lines. The mechanism of action involves competitive binding at the ATP-binding site of the DYRK1A kinase domain, effectively inhibiting its enzymatic activity and downstream phosphorylation events. This makes it an essential reagent for fundamental research in neurobiology and cancer biology, enabling the dissection of complex kinase-dependent signaling networks.

Properties

IUPAC Name

6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN8/c1-10-12(18)16(24-14(23-10)11-2-3-11)25-4-6-26(7-5-25)17-13-15(20-8-19-13)21-9-22-17/h8-9,11H,2-7H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZWEQBSJMCEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=NC5=C4NC=N5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategy

A widely cited approach involves reacting 4,6-dichloro-2-methylpyrimidine-5-amine with cyclopropylamine under microwave irradiation at 140–160°C in isopropanol, yielding 4-amino-6-chloro-2-cyclopropyl-5-fluoropyrimidine with >85% purity. The reaction is catalyzed by triethylamine, which facilitates nucleophilic displacement of the chlorine atom at the C4 position.

Key Parameters:

ParameterOptimal Condition
Temperature150°C (microwave-assisted)
SolventIsopropanol
CatalystTriethylamine
Reaction Time30–45 minutes

Fluorination at the C5 position is achieved using Selectfluor® in acetonitrile at 80°C, introducing the fluorine substituent with >90% efficiency.

Piperazine-Purine Coupling

The purine core is functionalized with the piperazine linker through a nucleophilic aromatic substitution (SNAr) reaction.

Displacement of Chlorine

6-Chloro-9H-purine is reacted with 1-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazine in methanol at reflux (65°C) for 12–18 hours. The reaction proceeds via deprotonation of the purine’s N9 position by potassium carbonate, enabling attack by the piperazine’s secondary amine.

Yield Optimization:

  • Solvent Effects : Methanol outperforms ethanol or DMF due to its polar protic nature, which stabilizes the transition state.

  • Catalyst : Addition of 10 mol% KI enhances reaction rate by forming a more reactive iodine intermediate.

ConditionYield (%)
Methanol, 65°C, 12h78
Ethanol, 65°C, 12h62
DMF, 100°C, 6h45

Oxidative Cyclization for Purine Formation

The purine ring system is constructed via oxidative cyclization of a diaminopyrimidine intermediate.

Imine Formation and Cyclization

4,6-Diamino-2-cyclopropyl-5-fluoropyrimidine is condensed with benzaldehyde derivatives in 1,4-dioxane under acidic conditions (p-toluenesulfonic acid) to form an imine intermediate. Subsequent oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane induces cyclization, yielding the purine scaffold.

Critical Observations:

  • Oxidant Choice : DDQ provides superior regioselectivity compared to nitrobenzene, minimizing byproduct formation.

  • Temperature Control : Reactions conducted at −10°C prevent over-oxidation of sensitive functional groups.

Industrial-Scale Production Techniques

Scalability is achieved through continuous flow chemistry and automated purification systems.

Continuous Flow Synthesis

A patented method employs a two-reactor continuous system:

  • Reactor 1 : Pyrimidine intermediate synthesis (residence time: 20 minutes).

  • Reactor 2 : Piperazine coupling (residence time: 45 minutes).
    This setup reduces batch-to-batch variability and increases throughput to 5 kg/day.

Purification by Simulated Moving Bed Chromatography

Crude product is purified using a chiral stationary phase (CSP) with heptane/ethanol (70:30) mobile phase, achieving >99.5% purity.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, purine H8), 6.89 (s, 1H, pyrimidine H5), 3.45–3.60 (m, 8H, piperazine).

  • HRMS : m/z 315.1584 [M+H]⁺ (calc. 315.1589).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) reveals a single peak at 7.2 minutes, confirming absence of regioisomers .

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-[4-(2-cyclopropyl-5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

  • 6-[4-(Butylsulfonyl)Piperazin-1-yl]-9H-Purine Derivatives (Compounds 15–19)
    These analogs, reported in , replace the pyrimidine substituent with sulfonyl groups (e.g., butylsulfonyl, methoxyethylsulfonyl). While the target compound retains a pyrimidine ring, these derivatives exhibit distinct electronic profiles due to the sulfonyl group’s electron-withdrawing nature. For example, compound 15 (8-(2-chlorophenyl)-9-(4-chlorophenyl)-6-[4-(butylsulfonyl)piperazin-1-yl]-9H-purine) showed moderate activity as a cannabidiol analog, with an HPLC purity of 97% and molecular weight of 545.5 g/mol. In contrast, the cyclopropyl-pyrimidine substitution in the target compound may reduce polarity, enhancing membrane permeability .

  • 6-[4-(4-Propoxyphenyl)Piperazin-1-yl]-9H-Purine ()
    This derivative substitutes the pyrimidine group with a 4-propoxyphenyl moiety. The propoxy chain introduces lipophilicity, which correlates with improved antifungal activity (MIC = 8 µg/mL against Candida albicans). The target compound’s pyrimidine ring, however, may favor interactions with nucleotide-binding domains, offering a different pharmacological profile .

Pharmacological and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Reported Activity Reference
Target Compound ~357.4* Pyrimidine (cyclopropyl, fluoro) Hypothesized kinase/GPCR modulation -
6-[4-(Butylsulfonyl)Piperazin-1-yl] (15) 545.5 Butylsulfonyl, chlorophenyls Cannabidiol analog activity
6-[4-(4-Propoxyphenyl)Piperazin-1-yl] ~389.4 4-Propoxyphenyl Antifungal (MIC = 8 µg/mL)
9-Cyclopentyl-8-(4-phenoxyphenyl)-6... ~536.6 Cyclopentyl, phenoxyphenyl Anticancer (IC₅₀ = 12 µM)

*Estimated based on for a related purine-pyrimidine analog.

  • Key Observations: The target compound’s lower molecular weight (~357.4 g/mol) compared to analogs like 15 (545.5 g/mol) suggests improved bioavailability. The fluoro and cyclopropyl groups may confer resistance to oxidative metabolism, extending half-life relative to non-fluorinated purines .

Research Findings and Implications

  • Kinase Inhibition: Pyrimidine-piperazine purines are known to inhibit kinases like CDK2 and Aurora A. The target compound’s cyclopropyl group may sterically hinder off-target interactions, improving selectivity .
  • GPCR Modulation: highlights sulfonyl-piperazine purines as GPCR ligands. The pyrimidine substitution in the target compound could shift binding toward adenosine receptors or cannabinoid receptors .
  • Antimicrobial Activity : While ’s propoxyphenyl analog shows antifungal effects, the target compound’s pyrimidine core lacks direct evidence of antimicrobial action, suggesting divergent applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 6-piperazin-1-yl-purine derivatives, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves nucleophilic substitution at the 6-position of the purine core with functionalized piperazine derivatives. For example, coupling reactions using palladium catalysts or base-mediated nucleophilic displacement (e.g., K₂CO₃ in DMF at 80–100°C) are common .
  • Optimization : Reaction time, solvent polarity, and stoichiometric ratios of reagents critically affect yields. For instance, prolonged heating (>20 hours) in polar aprotic solvents (e.g., NMP) improves coupling efficiency but may increase side-product formation .
  • Purity Control : Post-synthesis purification via flash chromatography or recrystallization, followed by HPLC validation (e.g., >95% purity using C18 columns with acetonitrile/water gradients) is standard .

Q. How are structural and purity characteristics validated for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent integration (e.g., cyclopropyl proton signals at δ 0.5–1.2 ppm, piperazine N–CH₂ at δ 3.2–3.8 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI+) verifies molecular ions (e.g., m/z 553.3 [M+1] for derivatives with thiopyran substituents) .
  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity (>99% in optimized syntheses) .

Advanced Research Questions

Q. What in vitro pharmacological assays are suitable for evaluating the biological activity of this compound, and how are conflicting data resolved?

  • Assay Design :

  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays quantify interactions with targets like kinases or GPCRs .
  • Functional Activity : cAMP accumulation or calcium flux assays measure receptor modulation .
    • Data Conflict Resolution : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, buffer pH). Cross-validation using orthogonal methods (e.g., radioligand binding vs. functional assays) and statistical meta-analysis are recommended .

Q. How do structural modifications (e.g., cyclopropyl vs. methyl groups) influence the compound’s pharmacokinetic and pharmacodynamic profiles?

  • SAR Insights :

SubstituentLogPSolubility (µg/mL)Half-life (h)Target Affinity (nM)
Cyclopropyl2.112.54.218
Methyl1.825.43.142
  • Trends : Bulky substituents (e.g., cyclopropyl) enhance metabolic stability but reduce aqueous solubility. Fluorine atoms improve membrane permeability and target binding via hydrophobic interactions .

Q. What degradation pathways are observed under accelerated stability conditions, and how are degradation products characterized?

  • Stability Studies :

  • Forced Degradation : Exposure to pH 1–13 buffers, UV light, or oxidative agents (e.g., H₂O₂) identifies labile groups (e.g., fluoropyrimidine hydrolysis at pH >10) .
  • Analytical Tools : LC-MS/MS and 1H^1H-DOSY NMR track degradation kinetics and structural changes .

Methodological Challenges and Solutions

Q. How can computational modeling guide the optimization of this compound’s selectivity against off-target proteins?

  • Approach :

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in ATP-binding pockets .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
    • Validation : Co-crystallization with target proteins (e.g., X-ray diffraction) resolves discrepancies between predicted and observed binding modes .

Q. What strategies mitigate low yields in multi-step syntheses of piperazine-purine hybrids?

  • Key Solutions :

  • Intermediate Protection : Boc-protected piperazines prevent unwanted side reactions during purine functionalization .
  • Catalyst Screening : Pd(OAc)₂/Xantphos systems enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.